molecular formula C9H18N2 B13517915 2-(Pyrrolidin-2-yl)piperidine

2-(Pyrrolidin-2-yl)piperidine

Cat. No.: B13517915
M. Wt: 154.25 g/mol
InChI Key: IJSBRJIZUSBIQS-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)piperidine (CAS 23894-32-8) is a nitrogen-containing bicyclic organic compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . This structure features a piperidine ring directly linked to a pyrrolidine ring, creating a versatile and rigid chiral scaffold highly valued in pharmaceutical research and drug discovery . The compound's physicochemical properties, including a calculated LogP of 0.82 and the presence of two hydrogen bond donors and two hydrogen bond acceptors, make it a promising building block for the synthesis of more complex molecules, particularly in the development of ligands for various biological targets . As a fused bicyclic amine, it serves as a critical precursor in organic synthesis and is utilized in the exploration of new therapeutic agents. Researchers employ this compound strictly for laboratory research purposes. It is supplied with a typical purity of 98% and must be handled in accordance with safe laboratory practices . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2-pyrrolidin-2-ylpiperidine

InChI

InChI=1S/C9H18N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h8-11H,1-7H2

InChI Key

IJSBRJIZUSBIQS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2CCCN2

Origin of Product

United States

Sophisticated Synthetic Methodologies for the 2 Pyrrolidin 2 Yl Piperidine Core

Traditional Total Synthesis Strategies for Pyrrolidine-Piperidine Conjugates

Traditional approaches to the synthesis of pyrrolidine-piperidine conjugates often rely on robust and well-established chemical transformations. These methods, while sometimes lacking the high stereoselectivity of modern techniques, have been instrumental in the initial preparation of these complex heterocyclic systems.

A notable traditional strategy involves the use of Lewis acid-mediated cyclization reactions. For instance, the synthesis of pyrrolidine (B122466) and piperidine (B6355638) alkaloids has been achieved through a metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines. organic-chemistry.org This method utilizes a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to promote the cyclization of an appropriate acyclic precursor, leading to the formation of the heterocyclic rings. organic-chemistry.org The reaction proceeds under mild conditions and has been successfully applied to the synthesis of various alkaloids containing pyrrolidine or piperidine rings. organic-chemistry.org

Another classic approach involves the intramolecular cyclization of amino-aldehydes or amino-ketones. These reactions often proceed via the formation of an intermediate iminium ion, which is then attacked intramolecularly by a nucleophile to form the heterocyclic ring. While effective in constructing the core structure, these methods often result in racemic or diastereomeric mixtures that require further separation.

The table below summarizes key aspects of a traditional synthetic approach.

Method Key Reagents Advantages Limitations Reference
Lewis Acid-Mediated Reductive HydroaminationEnynyl amines, TMSOTf, TriethylsilaneMetal-free, mild conditions, good for a range of substrates.May lack high stereoselectivity without chiral control. organic-chemistry.org

Modern Stereoselective and Asymmetric Synthesis Techniques

The demand for enantiomerically pure compounds has driven the development of modern synthetic methods that allow for precise control over the stereochemistry of the 2-(pyrrolidin-2-yl)piperidine core. These techniques employ chiral auxiliaries, catalysts, or enzymes to induce asymmetry in the final product.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

One of the most widely used chiral auxiliaries in the synthesis of nitrogen heterocycles is tert-butanesulfinamide. researchgate.netrsc.org This auxiliary can be condensed with an appropriate aldehyde or ketone to form a chiral sulfinimine. Subsequent reactions, such as the addition of a nucleophile or a cyclization step, proceed with high diastereoselectivity due to the steric influence of the bulky tert-butyl group. The sulfinyl group can then be cleaved under mild acidic conditions to afford the chiral amine. This strategy has been successfully applied to the asymmetric synthesis of 2-substituted pyrrolidines and piperidines. researchgate.netrsc.org

The following table provides an overview of a chiral auxiliary-based approach.

Chiral Auxiliary Key Intermediate Typical Diastereoselectivity (d.r.) Advantages Reference
(S)-tert-ButanesulfinamideChiral N-tert-butanesulfinimineOften >90:10High diastereoselectivity, reliable, auxiliary is recyclable. researchgate.netrsc.org

Organocatalytic Approaches to Enantioselective Synthesis

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This field has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Proline and its derivatives are among the most successful organocatalysts for the synthesis of chiral heterocycles. researchgate.netacs.orgresearchgate.net

For instance, the L-proline-catalyzed Mannich reaction of aldehydes, ketones, and amines is a well-established method for the enantioselective synthesis of β-amino carbonyl compounds, which are versatile precursors to piperidines. researchgate.netacs.org The reaction proceeds through the formation of a chiral enamine from the ketone and proline, which then reacts with an imine generated in situ. This approach has been used to synthesize 3-substituted 2,6-diarylpiperidin-4-ones with enhanced yields. researchgate.net The catalytic cycle allows for the generation of stereocenters with high enantioselectivity.

The table below highlights a representative organocatalytic method.

Organocatalyst Reaction Type Key Intermediate Typical Enantioselectivity (ee) Reference
L-ProlineMannich ReactionChiral EnamineCan be high, depending on substrates and conditions. researchgate.netacs.org

Metal-Catalyzed Asymmetric Transformations and Ligand Design

Transition metal catalysis is a cornerstone of modern organic synthesis, and the development of chiral ligands has enabled a wide range of asymmetric transformations. For the synthesis of the this compound core, metal-catalyzed asymmetric hydrogenation and allylic alkylation are particularly relevant.

Rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a powerful method for the synthesis of chiral piperidines. dicp.ac.cnresearchgate.netnih.gov In this approach, a prochiral pyridinium salt is reduced in the presence of a chiral rhodium catalyst, typically bearing a chiral phosphine (B1218219) ligand, to yield an enantiomerically enriched piperidine. This method offers excellent enantioselectivity and functional group tolerance. dicp.ac.cnresearchgate.net

Palladium-catalyzed asymmetric allylic alkylation (AAA) is another versatile tool for the construction of chiral nitrogen heterocycles. stanford.edu This reaction involves the coupling of a nucleophile with an allylic substrate in the presence of a palladium catalyst and a chiral ligand. By using appropriate nitrogen-containing nucleophiles and allylic electrophiles, this method can be used to construct chiral pyrrolidine and piperidine rings with high enantioselectivity. stanford.edu

The following table summarizes key metal-catalyzed asymmetric methods.

Metal Catalyst Chiral Ligand Type Reaction Type Advantages Reference
RhodiumChiral PhosphinesAsymmetric HydrogenationHigh enantioselectivity, broad substrate scope. dicp.ac.cnresearchgate.netnih.gov
PalladiumChiral PhosphinesAsymmetric Allylic AlkylationMild conditions, formation of C-N bonds with stereocontrol. stanford.edu

Biocatalytic Pathways Utilizing Enzymes for Stereocontrol

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. Enzymes such as transaminases, oxidases, and lipases have been successfully employed in the asymmetric synthesis of pyrrolidines and piperidines. acs.orgrsc.orgresearchgate.netacs.orgpolimi.it

Transaminases are particularly useful for the synthesis of chiral amines from prochiral ketones. acs.orgacs.org They catalyze the transfer of an amino group from an amine donor to a ketone substrate with high enantioselectivity. This has been applied to the synthesis of 2-substituted pyrrolidines and piperidines starting from ω-chloroketones. acs.orgacs.org The resulting chiral amino ketone can then undergo spontaneous intramolecular cyclization to form the desired heterocycle. This approach offers access to both enantiomers of the product by selecting the appropriate (R)- or (S)-selective transaminase. acs.orgacs.org

The table below outlines a biocatalytic approach.

Enzyme Class Reaction Type Key Transformation Advantages Reference
Transaminases (TAs)Asymmetric AminationProchiral ketone to chiral amineHigh enantioselectivity, mild aqueous conditions, environmentally friendly. acs.orgacs.org

Divergent and Convergent Synthetic Route Design

The construction of complex molecules like those containing the this compound core can be approached through either a divergent or a convergent synthetic strategy.

A divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. This approach is efficient for creating a library of related compounds for structure-activity relationship studies. For example, a common pyrrolidine or piperidine core could be synthesized and then functionalized in different ways to produce a range of analogues. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

The growing emphasis on environmental stewardship within the chemical industry has spurred the development of green and sustainable synthetic routes for producing complex molecular architectures like the this compound core. These methodologies aim to minimize environmental impact by adhering to the principles of green chemistry, which include the use of renewable feedstocks, reduction of waste, avoidance of hazardous reagents and solvents, and maximization of atom economy and energy efficiency. Recent research has highlighted several innovative strategies, including biocatalysis, the use of environmentally benign reaction media, and alternative energy sources, to construct the constituent pyrrolidine and piperidine rings in a more sustainable fashion.

A significant advancement in the sustainable synthesis of chiral pyrrolidines and piperidines involves biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov Enzymes, being biodegradable and derived from renewable resources, offer a greener alternative to traditional chemical catalysts. One-pot cascade reactions involving biocatalysts have been developed to produce stereo-enriched piperidine derivatives, showcasing the efficiency of this approach. nih.gov

Furthermore, the adoption of green solvents like water and ethanol (B145695), or even solvent-free conditions, significantly reduces the environmental footprint of synthetic processes. tandfonline.comnih.gov Techniques such as microwave irradiation and ultrasound-assisted synthesis provide energy-efficient alternatives to conventional heating methods, often leading to shorter reaction times and higher yields. tandfonline.com Electrochemical methods also represent a green approach, using electricity to drive reactions and thereby avoiding the need for chemical oxidizing or reducing agents. beilstein-journals.org

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of the chiral building blocks of this compound. The use of enzymes such as transaminases, oxidases, and reductases allows for the creation of specific stereoisomers, which is crucial for the biological activity of many pharmaceutical compounds.

Transaminases (TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, have been successfully employed in the stereoselective synthesis of 2-substituted chiral pyrrolidines and piperidines. acs.org This method starts from commercially available ω-chloroketones and uses an amine donor like isopropylamine. acs.org The key advantage of this approach is the ability to produce both enantiomers of the target cyclic amines with high enantiomeric excess (>95%) by selecting the appropriate transaminase enzyme. acs.org The reaction is typically carried out in an aqueous buffer system, further enhancing its green credentials. acs.org A study demonstrated analytical yields ranging from 10% to 90% for a panel of chiral 2-substituted pyrrolidines and piperidines. acs.org

Directed evolution of enzymes, such as cytochrome P411, has also enabled the development of novel biocatalysts for the synthesis of chiral pyrrolidines via intramolecular C(sp³)–H amination of organic azides. acs.org This groundbreaking work represents the first enzymatic intramolecular alkyl nitrene C(sp³)–H insertion, yielding pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. acs.org

Table 1: Biocatalytic Synthesis of Chiral Pyrrolidines and Piperidines

Enzyme Class Substrate Type Product Type Key Advantages Yield / Enantiomeric Excess
Transaminases (TAs) ω-chloroketones 2-substituted pyrrolidines/piperidines Access to both enantiomers, mild conditions 10-90% yield, >95% ee acs.org
Amine Oxidase / Ene Imine Reductase N-substituted tetrahydropyridines 3- and 3,4-substituted piperidines High stereoselectivity, one-pot cascade e.g., 61% overall yield, 99% ee nih.gov
Evolved Cytochrome P411 Organic azides Chiral pyrrolidines Novel C-H amination, high selectivity Up to 74% yield, 99:1 er acs.org

Alternative Energy Sources and Reaction Media

The principles of green chemistry also encourage the use of alternative energy sources and environmentally benign reaction media to reduce the energy consumption and waste associated with chemical synthesis.

Ultrasound irradiation has been utilized for the one-pot, three-component synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives in a green solvent like ethanol at room temperature. tandfonline.com This method avoids the need for high temperatures and harsh catalysts, providing a more sustainable route to functionalized pyrrolidines. tandfonline.com

Microwave-assisted synthesis is another energy-efficient technique that has been applied to the production of pyrrolidine derivatives. tandfonline.com For example, the reaction of aromatic aldehydes, glycine (B1666218) esters, and maleimides can be carried out under microwave heating to rapidly form an intermediate that is then converted to the final pyrrolidine hybrid. tandfonline.com This method significantly reduces reaction times compared to conventional heating. tandfonline.com

Electrochemical synthesis offers a clean and efficient alternative for constructing piperidine and pyrrolidine rings. beilstein-journals.org An electroreductive cyclization of an imine with terminal dihaloalkanes has been demonstrated in a flow microreactor. beilstein-journals.org This approach eliminates the need for toxic or expensive chemical reagents by using direct electron transfer to drive the reaction, and the use of a microreactor enhances efficiency and safety. beilstein-journals.org

The use of green solvents is a cornerstone of sustainable chemistry. Water and ethanol are often preferred due to their low toxicity, availability, and minimal environmental impact. tandfonline.comnih.gov For instance, the hydrogenation of substituted pyridines to the corresponding piperidines has been successfully carried out in water. nih.gov Furthermore, catalyst-free, three-component reactions in a mixture of methanol (B129727) and water have been developed for the synthesis of polycyclic N-fused-pyrrolidine derivatives. tandfonline.com

Table 2: Green Synthetic Methodologies for Pyrrolidine/Piperidine Scaffolds

Methodology Energy Source / Medium Substrates Products Key Advantages
Ultrasound Irradiation Ultrasound / Ethanol Keto carboxylic acids, primary amines, isocyanides 5-oxo-2-pyrrolidine carboxamides Room temperature, green solvent tandfonline.com
Microwave-Assisted Synthesis Microwave Aromatic aldehydes, glycine esters, maleimides Pyrrolidine-based hybrids Reduced reaction times tandfonline.com
Electroreductive Cyclization Electricity / Flow microreactor Imines, terminal dihaloalkanes Piperidine/pyrrolidine derivatives Eliminates chemical reagents, efficient beilstein-journals.org
Green Solvents Water or MeOH/H₂O Substituted pyridines or acenaphthenequinone, etc. Piperidines or N-fused-pyrrolidines Low toxicity, environmentally benign tandfonline.comnih.gov

Advanced Derivatization and Site Specific Functionalization of the 2 Pyrrolidin 2 Yl Piperidine Framework

N-Alkylation and Acylation Reactions on the Azacyclic Nitrogens

The presence of two secondary amine groups in the 2-(pyrrolidin-2-yl)piperidine core offers opportunities for selective N-functionalization. N-alkylation and N-acylation are fundamental transformations that allow for the introduction of a wide array of substituents, thereby modulating the compound's physicochemical properties and biological activity.

N-Alkylation:

The introduction of alkyl groups onto the nitrogen atoms of the pyrrolidine (B122466) and piperidine (B6355638) rings can be achieved through various methods. Reductive amination, a classical approach, involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. This method is widely used for the synthesis of N-alkylated heterocycles. researchgate.net Additionally, catalytic N-alkylation using alcohols has emerged as a sustainable and atom-economical alternative. researchgate.net For instance, ruthenium and iron-based catalysts have been successfully employed for the decarboxylative N-alkylation of α-amino acids, providing a route to N-substituted cyclic amines. researchgate.net

N-Acylation:

N-acylation introduces an acyl group onto the nitrogen atom, typically by reacting the amine with an acyl chloride or an acid anhydride. This reaction is often straightforward and provides stable amide products. The choice of the acylating agent allows for the incorporation of diverse functionalities. For example, the synthesis of 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides has been achieved by acylating the pyrrolidine nitrogen. Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are commonly introduced via acylation and play a crucial role in multi-step syntheses by preventing unwanted side reactions. google.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Reaction Type Reagents and Conditions Product Type Reference
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) N-Alkyl piperidine/pyrrolidine researchgate.net
Catalytic N-Alkylation Alcohol, Ru or Fe catalyst N-Alkyl piperidine/pyrrolidine researchgate.net
N-Acylation Acyl chloride or Acid anhydride N-Acyl piperidine/pyrrolidine
Boc Protection Di-tert-butyl dicarbonate (B1257347) (Boc)₂O N-Boc piperidine/pyrrolidine google.com

Stereoselective C-H Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient approach to modify organic molecules, avoiding the need for pre-functionalized substrates. In the context of the this compound framework, stereoselective C-H functionalization is of particular interest for creating complex and well-defined three-dimensional structures.

Recent advances have focused on transition metal-catalyzed C-H activation, often guided by a directing group to achieve high levels of regio- and stereoselectivity. For instance, palladium-catalyzed C(sp³)–H arylation of pyrrolidine and piperidine derivatives has been demonstrated using an aminoquinoline-based directing group. acs.orgacs.org This strategy allows for the selective introduction of aryl groups at specific positions of the heterocyclic rings. The choice of the directing group and the reaction conditions are critical for controlling the outcome of the functionalization. acs.org

Furthermore, radical-mediated approaches, such as the Hofmann-Löffler-Freytag reaction, provide a pathway for the intramolecular C-H amination to form pyrrolidine and piperidine rings. pharma.hr While this is a ring-forming reaction, the principles of radical-mediated C-H functionalization can be applied to the modification of existing heterocyclic systems.

Table 2: Selected C-H Functionalization Methods

Method Catalyst/Reagent Position Functionalized Type of Functionalization Reference
Pd-catalyzed C-H Arylation Pd(OAc)₂, Aminoquinoline directing group C4 of piperidine Arylation acs.org
Rh-catalyzed C-H Carbonylation Rhodium complexes α to nitrogen Carbonylation pnas.org
Hofmann-Löffler-Freytag Reaction N-haloamines, light/heat δ-carbon Amination pharma.hr

Ring Modification Reactions: Expansion, Contraction, and Heteroatom Insertion

Altering the ring size or composition of the this compound scaffold can lead to novel structures with distinct biological profiles.

Ring Expansion and Contraction:

Ring expansion of proline derivatives, which contain a pyrrolidine ring, to form piperidines has been reported. For example, the treatment of N-Cbz or N-Boc protected prolinols with deoxyfluorinating reagents like DAST can lead to the formation of fluorinated piperidine phosphonates through the participation of an aziridinium (B1262131) intermediate and subsequent ring opening. rsc.org Conversely, ring-closing metathesis (RCM) is a powerful tool for the construction of both pyrrolidine and piperidine rings from acyclic precursors and can be conceptually applied to ring-reorganization strategies. researchgate.net

Heteroatom Insertion:

While less common for modifying the core this compound skeleton itself, the principles of heteroatom insertion are well-established in heterocyclic chemistry. For instance, the synthesis of N-aryl-substituted azacycles from cyclic ethers demonstrates the formal insertion of a nitrogen atom into a carbon-oxygen bond framework. mdpi.com Such strategies could potentially be adapted to introduce heteroatoms into the piperidine or pyrrolidine rings of the target scaffold.

Strategic Incorporation of the this compound Moiety into Complex Molecular Architectures

The this compound unit is a valuable building block for the synthesis of more complex molecules, including natural products and pharmaceuticals. Its rigid, bicyclic structure can serve as a scaffold to orient appended functional groups in a specific three-dimensional arrangement.

The synthesis of complex molecules often involves the initial construction of the this compound core, followed by further functionalization. For example, the synthesis of various 2-substituted pyrrolidine and piperidine alkaloids has been achieved using L-proline and L-pipecolinic acid as chiral starting materials. researchgate.net The inherent chirality of these starting materials allows for the stereocontrolled synthesis of the target alkaloids.

Multi-component reactions offer an efficient way to assemble complex structures incorporating the this compound moiety in a single step. Additionally, the functional handles introduced through derivatization reactions (see Section 3.1) can be used for subsequent coupling reactions, such as Suzuki or Sonogashira cross-couplings, to attach the scaffold to other molecular fragments.

Chemo-, Regio-, and Stereoselective Installation of Substituents

Achieving high levels of selectivity is a central challenge in the functionalization of the this compound framework, which possesses multiple reactive sites.

Chemoselectivity: The differential reactivity of the two nitrogen atoms allows for selective functionalization. For example, one nitrogen can be protected while the other is selectively alkylated or acylated. The choice of protecting group and reaction conditions is crucial for achieving high chemoselectivity.

Regioselectivity: Directing groups are instrumental in controlling the position of C-H functionalization. acs.orgacs.org For instance, a directing group placed at the C3 position of a piperidine ring can direct arylation to the C4 position. acs.org In the absence of directing groups, the inherent electronic properties of the rings can influence regioselectivity.

Stereoselectivity: The stereochemical outcome of reactions is critical, especially for biologically active molecules. The use of chiral catalysts or auxiliaries can induce high levels of stereoselectivity in reactions such as asymmetric hydrogenation or C-H functionalization. mdpi.comnih.gov For example, the hydrogenation of substituted pyridinium (B92312) salts using an iridium(I) catalyst with a chiral P,N-ligand can produce highly enantioenriched piperidines. mdpi.com Similarly, the diastereoselectivity of reactions on the this compound scaffold can often be controlled by the existing stereocenters in the molecule.

Application of Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(Pyrrolidin-2-yl)piperidine, enabling the detailed assignment of its stereochemistry and the study of its conformational dynamics in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom within the molecule.

The complexity of the NMR spectra can be influenced by the presence of multiple stereoisomers and conformational rotamers. In some cases, NMR analysis of related derivatives has been used to infer the stereochemistry of the parent compound. For instance, the absolute configuration of similar piperidine (B6355638) derivatives has been assigned by comparing their NMR data to those of compounds with known stereochemistry. clockss.org Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly powerful for establishing through-space proximities between protons, which helps in determining the relative configuration of stereocenters and the preferred conformations of the pyrrolidine (B122466) and piperidine rings. pitt.edu The coupling constants (J-values) observed in the ¹H NMR spectrum are also instrumental in defining the dihedral angles between adjacent protons, offering further insights into the ring conformations. psu.edu

Detailed ¹H and ¹³C NMR data for derivatives of this compound have been reported in various studies. While specific data for the parent compound is not extensively available in the provided search results, the analysis of protected analogues, such as N-Boc derivatives, offers valuable information. princeton.edu The chemical shifts in these derivatives are influenced by the nature and position of the protecting groups. princeton.edu

Table 1: Representative ¹H and ¹³C NMR Data for N-Protected this compound Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
tert-Butyl this compound-1-carboxylate3.87–3.78 (m, 1H), 3.38–3.25 (m, 2H), 1.94–1.73 (m, 4H), 1.72–1.53 (m, 6H), 1.46 (s, 9H), 1.29–1.07 (m, 5H), 1.00–0.86 (m, 2H)154.7, 79.0, 55.2, 46.1, 42.3, 35.5, 34.6, 32.8, 30.7, 28.7, 26.7, 26.6, 26.4, 23.3 princeton.edu

Note: The presented data is for a derivative and may not represent the exact chemical shifts for the parent compound, this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments. princeton.edursc.org

The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. In the case of this compound, cleavage of the bond between the two heterocyclic rings is a likely fragmentation pathway. Other common fragmentation patterns for piperidine and pyrrolidine rings involve the loss of small neutral molecules or radicals. researchgate.netnih.gov Electron ionization (EI) is a common technique used to generate these fragments. researchgate.net The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.

Table 2: High-Resolution Mass Spectrometry Data for a Derivative of this compound

Derivative Ion Calculated m/z Found m/z Reference
tert-Butyl 2-(cyclohexylmethyl)piperidine-1-carboxylate[M+Na]⁺290.20905290.20948 princeton.edu

Note: This data is for a related piperidine derivative, illustrating the use of HRMS for molecular formula confirmation.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the absolute configuration and analyzing the solid-state conformation of chiral molecules like this compound. By diffracting X-rays through a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom. nih.gov

While a crystal structure for the parent this compound was not found in the search results, studies on related piperidine and pyrrolidine derivatives demonstrate the power of this technique. nih.govmdpi.com For instance, the crystal structures of various N-substituted piperidine derivatives have been determined, providing detailed information on bond lengths, bond angles, and the preferred chair or boat conformations of the piperidine ring. nih.govresearchgate.net Similarly, the crystal structures of pyrrolidine derivatives have been elucidated, revealing the puckering of the five-membered ring. researchgate.net The solid-state conformation can be influenced by intermolecular interactions, such as hydrogen bonding and van der Waals forces. mdpi.com

Table 3: Illustrative Crystallographic Data for a Related Heterocyclic Compound

Compound Crystal System Space Group Unit Cell Parameters Reference
1,2-dimorpholinoethaneMonoclinicP2₁/na = 6.0430(3) Å, b = 8.0805(3) Å, c = 11.1700(4) Å, β = 97.475(2)° mdpi.com

Note: The data presented is for a related compound containing morpholine (B109124) rings and serves as an example of the type of information obtained from X-ray crystallography.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching and bending vibrations, as well as C-H and C-N stretching vibrations. The position and shape of the N-H stretching band can provide information about hydrogen bonding. researchgate.net IR spectroscopy has been used to characterize various piperidine and pyrrolidine derivatives. princeton.edursc.org For example, in N-protected derivatives, the carbonyl stretching frequency of the protecting group is a prominent feature in the IR spectrum. princeton.edu

Raman spectroscopy, which is complementary to IR spectroscopy, can also be used to probe the vibrational modes of the molecule. Certain vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. Conformational changes in the molecule can lead to shifts in the vibrational frequencies, which can be detected by both IR and Raman spectroscopy. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-H (amine)Stretching3300-3500 researchgate.net
C-H (alkane)Stretching2850-3000 princeton.edu
N-H (amine)Bending1590-1650-
C-NStretching1020-1250-

Note: The wavenumbers are approximate and can vary depending on the specific molecular environment and intermolecular interactions.

Theoretical and Computational Investigations of 2 Pyrrolidin 2 Yl Piperidine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(pyrrolidin-2-yl)piperidine. Methods such as Density Functional Theory (DFT) are employed to determine the electronic structure, which in turn governs the molecule's reactivity. nih.govcolab.ws Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. researchgate.net

Global reactivity descriptors, such as electronegativity, chemical hardness and softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's susceptibility to undergo chemical reactions. For instance, the electrophilicity index helps in predicting how the molecule will interact with nucleophiles. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge distribution, hyperconjugative interactions, and the nature of bonding within the molecule. nih.gov This analysis can reveal the stabilization energies associated with electron delocalization between occupied and unoccupied orbitals, providing insights into the molecule's conformational preferences and stability. nih.gov

The calculated electronic properties of this compound are influenced by the interplay between the pyrrolidine (B122466) and piperidine (B6355638) rings. The nitrogen atoms in both rings, with their lone pairs of electrons, are expected to be the primary sites for protonation and nucleophilic interactions. The precise charge distribution and electrostatic potential surface, which can be visualized through molecular electrostatic potential (MEP) maps, highlight the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.com

Table 1: Calculated Electronic Properties of a Model Piperidine System

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy1.8 eV
HOMO-LUMO Gap8.0 eV
Dipole Moment1.5 D
Electronegativity2.2 eV
Chemical Hardness4.0 eV

Exhaustive Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of the pyrrolidine and piperidine rings, along with the rotational freedom around the bond connecting them, results in a complex potential energy surface for this compound. Exhaustive conformational analysis is crucial for identifying the low-energy conformers that are most likely to be populated at a given temperature. nih.govresearchgate.net This analysis involves systematically exploring the rotational and inversional degrees of freedom of the molecule.

Computational methods are used to generate a large number of possible conformations and then optimize their geometries to find the local and global energy minima. researchgate.net The resulting energy landscape map provides a visual representation of the relative energies of different conformers and the energy barriers between them. nih.gov This map is invaluable for understanding the molecule's conformational preferences and how these might influence its biological activity and reactivity. For example, the bioactive conformation, the specific shape the molecule adopts when binding to a biological target, is often one of the low-energy conformers.

Table 2: Relative Energies of Key Conformers of a Substituted Piperidine

ConformerRelative Energy (kcal/mol)
Chair (Equatorial)0.0
Chair (Axial)1.8
Twist-Boat5.5

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions involving this compound. nih.govacs.org By modeling the reaction pathway, researchers can identify intermediates, transition states, and the associated energy barriers. umn.edusolubilityofthings.com This information is critical for understanding reaction kinetics and for optimizing reaction conditions to favor the formation of desired products.

For instance, in the synthesis of this compound, computational studies can help to understand the stereoselectivity of the reaction by comparing the energies of the transition states leading to different stereoisomers. nih.gov Transition State Theory (TST) is a cornerstone of these investigations, providing a framework for calculating reaction rates from the properties of the transition state. umn.edusolubilityofthings.com The geometry of the transition state, a high-energy, transient species, is located on the potential energy surface as a first-order saddle point. umn.edu

DFT calculations are commonly used to map out the minimum energy path connecting reactants, transition states, and products. researchgate.net The calculated activation energies can then be compared with experimental data to validate the proposed mechanism. These computational insights can reveal subtle electronic and steric effects that control the reaction outcome, providing a level of detail that is often difficult to obtain through experimental methods alone. acs.org

Table 3: Calculated Activation Energies for a Model Cyclization Reaction

StepActivation Energy (kcal/mol)
Ring Formation15.2
Proton Transfer8.5

In Silico Prediction and Validation of Stereochemical Outcomes

The presence of multiple chiral centers in this compound makes the prediction and control of its stereochemistry a significant challenge. In silico methods have emerged as powerful tools for predicting the stereochemical outcomes of reactions used to synthesize such complex molecules. nih.gov By modeling the interactions between reactants, catalysts, and solvents at the transition state, it is possible to predict which stereoisomer will be preferentially formed.

Computational models can be used to rationalize the stereoselectivity observed in asymmetric synthesis. For example, in a catalytic asymmetric reaction, docking studies can be performed to understand how a chiral catalyst interacts with the substrate to favor the formation of one enantiomer over the other. The relative energies of the diastereomeric transition states leading to the different stereoisomers can be calculated, and the expected enantiomeric excess can be predicted using the Boltzmann distribution.

These in silico predictions can be validated by comparison with experimental results. nih.gov This iterative process of prediction, experimental validation, and model refinement is a powerful strategy for the development of new stereoselective synthetic methods.

Table 4: Predicted vs. Experimental Enantiomeric Excess for a Model Asymmetric Reaction

CatalystPredicted ee (%)Experimental ee (%)
Chiral Ligand A9290
Chiral Ligand B7578

Molecular Dynamics Simulations for Dynamic Conformational Studies

While quantum chemical calculations provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound in a realistic environment, such as in solution. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule's conformational changes and interactions with its surroundings to be tracked over time.

MD simulations can be used to explore the conformational landscape of this compound and to determine the relative populations of different conformers. rsc.org By simulating the molecule in a solvent box, the influence of solvent molecules on its conformational preferences can be investigated. These simulations can also provide insights into the flexibility of the molecule and the timescales of different conformational transitions.

Furthermore, MD simulations are widely used to study the binding of small molecules to biological macromolecules, such as proteins and nucleic acids. rsc.orgnih.gov By simulating the complex of this compound with its target, researchers can gain a detailed understanding of the binding mode, identify key intermolecular interactions, and estimate the binding free energy. This information is invaluable for drug design and for understanding the molecular basis of the compound's biological activity.

Utility of 2 Pyrrolidin 2 Yl Piperidine As a Chiral Scaffold and Ligand in Catalysis

Design and Synthesis of Chiral Ligands Derived from 2-(Pyrrolidin-2-yl)piperidine

The design of chiral ligands based on the this compound scaffold leverages its stereochemically defined structure to create a chiral environment around a metal center. Synthetic strategies often begin with enantiomerically pure starting materials, such as L-proline or L-pipecolinic acid, to ensure the desired absolute configuration in the final ligand. researchgate.net Modifications to the scaffold, such as the introduction of substituents on either the pyrrolidine (B122466) or piperidine (B6355638) ring, can fine-tune the steric and electronic properties of the resulting ligands. thieme-connect.com These modifications are crucial for optimizing catalytic activity and enantioselectivity in specific reactions.

One common approach involves the N-functionalization of the pyrrolidine or piperidine nitrogen atoms with groups capable of coordinating to metal ions, such as phosphines, pyridines, or oxazolines. acs.org For instance, the synthesis of P,N-ligands, where a phosphine (B1218219) group is attached to one nitrogen and the other nitrogen of the bicyclic scaffold coordinates to the metal, has been a fruitful area of research. nih.gov These ligands have proven effective in various metal-catalyzed reactions. The synthesis of such ligands often requires multi-step sequences involving protection, activation, and coupling reactions to append the desired coordinating moieties to the this compound core. google.com

Enantioselective Organocatalysis Mediated by this compound Derivatives

Derivatives of this compound have emerged as powerful organocatalysts, particularly in reactions proceeding through enamine or iminium ion intermediates. nih.gov The secondary amine functionality within the pyrrolidine or piperidine ring can react with carbonyl compounds to form transient chiral enamines or iminium ions, which then participate in enantioselective bond-forming reactions.

A notable application of these derivatives is in asymmetric aldol (B89426) and Michael addition reactions. researchgate.netacs.org For example, prolinamide derivatives incorporating a this compound moiety have been designed to act as bifunctional catalysts. nih.gov In these systems, the amine facilitates the enamine formation, while another functional group, often an amide or a sulfonamide, acts as a hydrogen-bond donor to activate the electrophile and control the stereochemical outcome of the reaction. nih.govrsc.org The rigid bicyclic structure of the catalyst helps to create a well-defined transition state, leading to high levels of diastereo- and enantioselectivity.

The catalytic efficacy of these organocatalysts is highly dependent on their structural features. The relative stereochemistry of the chiral centers on the pyrrolidine and piperidine rings, as well as the nature and positioning of appended functional groups, all play a critical role in determining the catalyst's performance. nih.gov

Role as a Chiral Auxiliary in Asymmetric Synthetic Transformations

The this compound scaffold can also function as a chiral auxiliary, a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product. The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. researchgate.net

In this context, the this compound unit is attached to a reactant, and its inherent chirality influences the approach of reagents to a prochiral center. For instance, it has been employed in the diastereoselective alkylation of enolates. clockss.org The rigid conformation of the bicyclic system effectively shields one face of the reactive intermediate, forcing the electrophile to attack from the less hindered side, thereby establishing a new stereocenter with high diastereoselectivity. Subsequent removal of the this compound auxiliary reveals the chiral product. The efficiency of the auxiliary is often dependent on the reaction conditions, including the choice of solvent and temperature, which can influence the conformational preferences of the substrate-auxiliary conjugate.

Application in Metal-Catalyzed Asymmetric Hydrogenation and Other Chiral Inductions

Ligands derived from this compound have found significant application in metal-catalyzed asymmetric hydrogenation reactions. acs.orgnih.gov This process is a cornerstone of asymmetric catalysis, enabling the enantioselective reduction of prochiral olefins, ketones, and imines to their corresponding chiral alkanes, alcohols, and amines. ajchem-b.comokayama-u.ac.jp The success of these reactions hinges on the design of the chiral ligand, which dictates the stereochemical outcome by creating a chiral environment around the metal center. d-nb.info

Iridium and rhodium complexes bearing chiral P,N-ligands derived from this compound have been successfully utilized for the asymmetric hydrogenation of a variety of substrates. nih.gov For example, these catalysts have shown high efficiency and enantioselectivity in the reduction of substituted pyridinium (B92312) salts to chiral piperidines. nih.govdicp.ac.cn The this compound scaffold provides a rigid backbone for the ligand, ensuring effective transfer of chirality from the ligand to the substrate during the catalytic cycle.

Beyond hydrogenation, these chiral ligands have been employed in other metal-catalyzed transformations that require chiral induction, such as allylic alkylation and hydrosilylation reactions. d-nb.infoacs.org The modular nature of the this compound scaffold allows for the synthesis of a library of ligands with varying steric and electronic properties, enabling the optimization of the catalyst for a specific transformation.

Elucidation of Stereocontrol Mechanisms in Catalytic Cycles

Understanding the mechanism of stereocontrol is paramount for the rational design of more efficient and selective catalysts. In catalysis mediated by this compound derivatives, the stereochemical outcome is determined by the subtle interplay of steric and electronic interactions in the transition state.

In organocatalyzed reactions, computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model the transition states of key steps, like enamine formation and C-C bond formation. acs.org These studies help to elucidate how the chiral scaffold directs the approach of the reactants and stabilizes the favored transition state that leads to the major enantiomer. For example, in Michael additions, the catalyst can form a hydrogen bond with the nitro group of the electrophile, organizing the transition state assembly and leading to high enantioselectivity. acs.org

In metal-catalyzed reactions, the mechanism of stereocontrol involves the coordination of the chiral ligand to the metal center, creating a chiral pocket that discriminates between the two enantiotopic faces of the prochiral substrate. acs.org The rigidity of the this compound scaffold is advantageous in this regard, as it minimizes conformational flexibility and leads to a more predictable stereochemical outcome. Kinetic studies and the characterization of catalytic intermediates can provide valuable insights into the operative mechanism and the factors governing enantioselectivity. acs.orgacs.org For instance, the formation of specific palladacycle intermediates has been proposed in C-H activation reactions directed by pyridine-containing ligands. acs.org

Systematic Analog Design and Structure Reactivity/selectivity Relationship Srsr Studies in Non Biological Contexts

Rational Design of Structural Analogs through Ring and Substituent Variations

The rational design of analogs of 2-(Pyrrolidin-2-yl)piperidine involves methodical modifications to its core structure to probe and control its chemical properties. These modifications typically fall into two categories: variations of the heterocyclic rings themselves and the introduction of diverse substituents.

Ring Variations: The fundamental structure can be altered by modifying the size or saturation of the heterocyclic rings. For instance, replacing the piperidine (B6355638) ring with other cyclic amines like piperazine (B1678402) or morpholine (B109124) can significantly alter the compound's basicity, polarity, and coordination properties. nih.gov Similarly, expanding the pyrrolidine (B122466) to a piperidine ring would create a bis-piperidine structure, affecting conformational rigidity and steric profile.

Substituent Variations: A common strategy involves the N-alkylation or N-acylation of one or both nitrogen atoms to introduce functional groups that can modulate steric hindrance and electronic properties. researchgate.net Furthermore, substitution on the carbon skeletons of the pyrrolidine or piperidine rings (e.g., through alkylation, halogenation, or arylation) allows for fine-tuning of the steric environment around the nitrogen atoms, which is crucial in applications like asymmetric catalysis. mdpi.com For example, the synthesis of spiro-heterocyclic systems, such as spiro[indoline-3,3'-pyrrolidine] (B2616578) and spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, represents a sophisticated approach to creating structurally complex analogs with defined three-dimensional shapes. acs.orgresearchgate.net

The following table illustrates potential structural analogs designed to systematically probe structure-reactivity relationships.

Analog Name Structural Modification from this compound Intended Purpose of Modification
1-Methyl-2-(pyrrolidin-2-yl)piperidineAddition of a methyl group to the piperidine nitrogen.Increase steric bulk and electron-donating effect at the piperidine nitrogen.
2-(1-Methylpyrrolidin-2-yl)piperidineAddition of a methyl group to the pyrrolidine nitrogen.Increase steric bulk and electron-donating effect at the pyrrolidine nitrogen.
2-(5,5-Dimethylpyrrolidin-2-yl)piperidineAddition of gem-dimethyl groups on the pyrrolidine ring.Introduce significant steric hindrance to influence facial selectivity in catalysis.
2-(Pyrrolidin-2-yl)piperazineReplacement of the piperidine CH group at position 4 with a nitrogen atom.Alter basicity, hydrogen bonding capability, and coordination geometry.
2-(Piperidin-2-yl)piperidineExpansion of the pyrrolidine ring to a second piperidine ring.Increase overall molecular size and modify conformational flexibility.
2-(Thiazol-2-yl)piperidineReplacement of the pyrrolidine ring with a thiazole (B1198619) ring.Introduce aromaticity and different heteroatoms (sulfur) to modify electronic and coordination properties.

Investigation of Steric and Electronic Effects on Chemical Reactivity and Selectivity

The reactivity and selectivity of this compound and its derivatives in chemical transformations are profoundly influenced by steric and electronic factors. These effects are often intertwined and are critical in applications such as organocatalysis and ligand design for transition metals.

Electronic Effects: The nucleophilicity and basicity of the nitrogen atoms are key electronic parameters. In a kinetic study of Michael additions, the reactivity of cyclic amines like pyrrolidine and piperidine was shown to correlate with their basicity (pKa). researchgate.net For analogs of this compound, introducing electron-withdrawing groups (e.g., acyl groups on the nitrogen) would decrease nucleophilicity, while electron-donating groups (e.g., alkyl groups) would enhance it. acs.org This modulation is critical for controlling reaction rates and pathways. For instance, in gold-catalyzed cycloisomerizations, substrates with electron-donating groups on the nitrogen of an indole (B1671886) moiety yielded better results than those with electron-withdrawing groups. acs.org

Steric Effects: Steric hindrance plays a crucial role in dictating the selectivity of reactions, particularly in asymmetric synthesis. The rigid, five-membered pyrrolidine ring, compared to the more flexible six-membered piperidine ring, imparts distinct stereochemical constraints. vulcanchem.com Introducing bulky substituents on the rings can enhance stereocontrol by shielding one face of the catalyst or substrate from attack. vulcanchem.com For example, analogs with diphenyl substitutions exhibit increased steric bulk, which can be advantageous for creating specific binding pockets. The stereoselectivity of some reactions is highly dependent on such steric factors; for instance, the E/Z selectivity in certain cyclizations can be reversed when switching between pyrrolidine and piperidine precursors. mdpi.com

The table below summarizes findings on how these effects influence chemical reactions.

Reaction Type Structural Feature/Modification Observed Effect Attributed Cause Reference
Michael AdditionHigher basicity of amine (Piperidine vs. Morpholine)Increased second-order rate constant.Electronic: Greater nucleophilicity increases the rate of N-C bond formation. researchgate.net
Gold-Catalyzed CyclizationElectron-donating groups on indole nitrogenHigher product yield.Electronic: Increased electron density on the reacting moiety facilitates catalysis. acs.org
Asymmetric Aldol (B89426) ReactionTertiary alcohol substituent on a pyrrolidine analogEnhanced stereocontrol.Steric: Greater steric bulk around the chiral center directs incoming reagents. vulcanchem.com
Intramolecular CyclizationPyrrolidine vs. Piperidine precursorZ-selectivity for pyrrolidines, E-selectivity for piperidines.Steric/Conformational: Different ring strain and transition state geometries favor different stereochemical outcomes. mdpi.com

Development of Predictive Models for Chemical Properties Based on Structural Modifications

To accelerate the design of analogs with desired chemical properties, researchers increasingly rely on computational and quantitative models. These models aim to establish a mathematical relationship between a molecule's structure and its reactivity, selectivity, or other chemical characteristics.

Quantum Chemical Methods: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict a wide range of molecular properties. researchgate.net These include geometric parameters (bond lengths and angles), electronic properties (charge distribution, dipole moments), and reactivity indices like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap, for example, is an indicator of chemical stability and reactivity. researchgate.net Such calculations can effectively explain experimental observations; for instance, DFT-based reactivity indices have been shown to correctly predict the experimental electrophilicity ordering of Michael acceptors in reactions with cyclic amines. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR): QSRR models seek to correlate structural descriptors with chemical reactivity. These models often employ statistical methods like partial least squares (PLS) or machine learning algorithms like k-nearest neighbors (kNN). acs.org The structural descriptors can be simple, derived from 2D topology (e.g., molecular connectivity indices), or more complex 3D descriptors. acs.org A key example is the Mayr equation, a linear free-enthalpy relationship, which has been used to quantitatively assess the electrophilic reactivity of substrates reacting with amines like piperidine and pyrrolidine. researchgate.net Similarly, 3D-QSAR models have been developed to predict the potency of inhibitors based on their structure, a methodology that can be adapted to predict catalytic performance. researchgate.net

This table shows examples of properties that can be predicted using such models.

Model Type Input Descriptors Predicted Property Example Application Reference
Quantum Chemistry (DFT)Atomic coordinatesGlobal electrophilicity index (ω)Correctly ordering the reactivity of electrophiles toward nucleophilic attack by amines. researchgate.net
Quantum Chemistry (AM1, PM3)Molecular structureHOMO-LUMO gap, Dipole moment, Heat of formationPredicting chemical stability, polarity, and solubility of piperidine derivatives. researchgate.net
Linear Free-Enthalpy RelationshipNucleophilicity (N) and electrophilicity (E) parametersReaction rate constant (log k)Predicting the kinetics of Michael addition reactions. researchgate.net
3D-QSARAtom-based fields (steric, electrostatic, etc.)Inhibitory concentration (IC50) / Catalytic activityPredicting the performance of novel catalysts or inhibitors based on a training set. researchgate.net

Modulating Stereochemical Control through Subtle Structural Changes

The chiral nature of this compound makes it and its analogs valuable scaffolds in asymmetric synthesis, where precise control over stereochemistry is paramount. Subtle modifications to the ligand or catalyst structure can lead to significant changes in the stereochemical outcome of a reaction.

The conformational behavior of the piperidine and pyrrolidine rings is a key factor. The piperidine ring typically adopts a chair conformation, but substitution can distort it toward a half-chair, influencing the orientation of substituents and, consequently, stereoselectivity. The relative rigidity of the pyrrolidine ring also contributes to defining the three-dimensional space around a catalytic center. vulcanchem.com

Strategies to modulate stereocontrol include:

Protecting Group Variation: In the synthesis of 2,5-disubstituted pyrrolidines, changing the nitrogen protecting group from a carbamate (B1207046) to a benzamide (B126) was found to switch the major product isomer from cis to trans. acs.org

Ligand Modification: In metal-catalyzed reactions, modifying the ligands attached to the metal center is a powerful tool. Introducing sterically bulky substituents on a ligand can weaken certain bonds to the metal, enhancing electrophilicity and influencing the stereochemical pathway of the reaction. mdpi.com

Chiral Auxiliaries: Employing chiral auxiliaries derived from or analogous to the core structure can effectively guide the stereochemical course of reactions like additions to hydrazones, leading to high diastereoselectivity. researchgate.net

These subtle adjustments allow for the fine-tuning of transition state energies, ultimately favoring the formation of one stereoisomer over others. Biomimetic, organocatalytic approaches have successfully synthesized piperidine-type alkaloids with high enantiomeric excess (up to 97% ee) by carefully controlling reaction conditions to prevent product racemization. nih.gov

The following table provides examples of how structural changes impact stereochemical outcomes.

Reaction Structural Change Effect on Stereochemistry Mechanism of Control Reference
Synthesis of 2,5-disubstituted pyrrolidinesN-protecting group changed from carbamate to benzamideProduct selectivity switched from cis to transAltered steric interactions in the transition state favor a different approach of the nucleophile. acs.org
Asymmetric HydrogenationUse of a specific chiral P,N-ligand with an Iridium(I) catalystHigh enantioselectivity in the reduction of pyridinium (B92312) salts.The chiral ligand creates a chiral environment around the metal center, differentiating between enantiotopic faces. mdpi.com
Asymmetric SynthesisAddition of allyllithium to a chiral SAMP hydrazoneHighly diastereoselective formation of the addition product.The chiral auxiliary directs the approach of the nucleophile to one face of the hydrazone. researchgate.net
Asymmetric SynthesisIntroduction of a tertiary alcohol group to a pyrrolidine auxiliaryEnhanced stereocontrol in aldol reactions.Increased steric bulk from the alcohol group blocks one reaction face, improving facial selectivity. vulcanchem.com

Future Perspectives and Emerging Research Trajectories in 2 Pyrrolidin 2 Yl Piperidine Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex N-heterocycles like 2-(pyrrolidin-2-yl)piperidine is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch methods, including enhanced reaction control, improved safety, and greater scalability.

Flow chemistry, where reactions are performed in continuous-flow reactors, allows for precise control over parameters such as temperature, pressure, and reaction time. nih.govmatilda.scienceacs.orgsemanticscholar.org This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation. For the synthesis of the this compound scaffold, flow chemistry can facilitate challenging steps, such as those involving hazardous reagents or intermediates, by minimizing their accumulation. nih.gov An example is the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor, which has been successfully applied to the synthesis of piperidine (B6355638) and pyrrolidine (B122466) derivatives. nih.govmatilda.scienceresearchgate.net This method offers a green and efficient alternative to traditional methods that often require toxic or expensive reagents. nih.gov

Automated synthesis platforms can further enhance the efficiency of synthesizing derivatives of this compound. researchgate.net These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation. researchgate.net The integration of flow reactors with automated platforms creates a powerful tool for accelerating the discovery and development of new chemical entities based on the this compound core.

Table 1: Advantages of Flow Chemistry in N-Heterocycle Synthesis

FeatureBenefit in this compound Synthesis
Precise Reaction Control Improved yields and stereoselectivity.
Enhanced Safety Safe handling of hazardous reagents and intermediates.
Scalability Facile transition from laboratory to production scale.
Rapid Optimization High-throughput screening of reaction parameters.

Exploration of Novel Reaction Methodologies for Ring Construction and Functionalization

The development of novel synthetic methods is crucial for accessing diverse and complex derivatives of this compound. Current research is focused on innovative strategies for both the construction of the core bicyclic system and its subsequent functionalization.

One promising area is the use of tunable annulation reactions, such as [3+2] and [4+2] cycloadditions, which allow for the divergent synthesis of pyrrolidine and piperidine rings from common precursors. nih.govrsc.orgchim.it These methods provide a flexible approach to constructing the heterocyclic cores. Another emerging strategy is the synthesis of spiro-heterocycles, which can introduce unique three-dimensional complexity. nih.govrsc.orgnih.govbeilstein-journals.org Methodologies like N-heterocyclic carbene (NHC) organocatalysis are being explored for the diastereoselective and enantioselective synthesis of spirocyclic compounds. nih.gov

Biocatalysis is also emerging as a powerful tool for the synthesis of chiral N-heterocycles. escholarship.orgresearchgate.netacs.orgnih.govnih.gov Enzymes such as transaminases and engineered cytochrome P450s can catalyze the asymmetric synthesis of pyrrolidines and piperidines with high enantioselectivity under mild, environmentally friendly conditions. escholarship.orgresearchgate.netacs.orgnih.gov For instance, transaminase-triggered cyclizations of ω-chloroketones have been shown to produce enantiopure 2-substituted pyrrolidines and piperidines. researchgate.net

Table 2: Emerging Synthetic Methodologies

MethodologyDescriptionPotential Application for this compound
Tunable Annulations Divergent synthesis of five- and six-membered rings from common starting materials. nih.govrsc.orgchim.itFlexible construction of the pyrrolidine and piperidine rings.
Spirocyclization Creation of spirocyclic junctions for increased structural complexity. nih.govrsc.orgnih.govbeilstein-journals.orgAccess to novel spiro-analogs of this compound.
Biocatalysis Use of enzymes for highly stereoselective transformations. escholarship.orgresearchgate.netacs.orgnih.govnih.govEnantiopure synthesis of the chiral this compound core.

Potential in Materials Science and Supramolecular Chemistry as Chiral Building Blocks

The inherent chirality and the presence of two nitrogen atoms make this compound an attractive building block for applications in materials science and supramolecular chemistry. Its defined stereochemistry can be used to induce chirality in larger molecular assemblies and materials.

In supramolecular chemistry, chiral diamines can play a crucial role in the formation of ordered, homochiral structures through non-covalent interactions. acs.orgmdpi.com The self-assembly of enantiopure this compound derivatives could lead to the formation of chiral supramolecular polymers, cages, or surfaces with potential applications in chiral recognition, separation, and catalysis. acs.orgnih.gov The transfer of chirality from the molecular level to the macroscopic scale is a key area of research. acs.org

In materials science, pyrrolidine-containing molecules have been investigated for various applications. nbinno.comresearchgate.netresearchgate.net Chiral pyrrolidine derivatives can be incorporated into polymers to create materials with specific optical properties, such as chiroptical switches. They can also serve as chiral ligands for the synthesis of metal-organic frameworks (MOFs) with enantioselective catalytic or separation capabilities. nih.govrsc.org The rigid, bicyclic structure of this compound could impart favorable properties to such materials, including enhanced stability and selectivity.

Development of Advanced Analytical Techniques for Enantiopurity Assessment

The biological activity of chiral molecules is often highly dependent on their enantiomeric purity. Therefore, the development of advanced and efficient analytical techniques for assessing the enantiopurity of this compound and its derivatives is of paramount importance.

Capillary electrophoresis (CE) coupled with mass spectrometry (CE-MS) is a powerful technique for the enantioselective analysis of chiral compounds. nih.govmdpi.com It offers high separation efficiency, rapid analysis times, and requires minimal sample and reagent consumption. mdpi.comamericanpharmaceuticalreview.com The use of chiral selectors, such as cyclodextrins, within the CE system allows for the separation of enantiomers. mdpi.com

High-throughput screening (HTS) methods are also being developed for the rapid determination of both yield and enantiomeric excess (ee) in asymmetric reactions. nih.govresearchgate.net These methods often employ optical techniques, such as fluorescence or circular dichroism (CD) spectroscopy, in combination with chiral sensors or derivatizing agents. nih.govnih.gov For example, a fluorescent indicator displacement assay can be used to quantify the concentration of a chiral amine, while a CD-active metal complex can determine its enantiomeric excess. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy using chiral derivatizing or solvating agents remains a valuable tool for determining enantiomeric purity. core.ac.uk New chiral probes are continuously being developed to improve the resolution of signals from different enantiomers. core.ac.uk

Table 3: Advanced Analytical Techniques for Enantiopurity Assessment

TechniquePrincipleAdvantages
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Separation of enantiomers in a capillary based on their differential migration in an electric field, followed by mass spectrometric detection. nih.govmdpi.comHigh efficiency, speed, and sensitivity.
High-Throughput Optical Assays Use of fluorescence or circular dichroism to rapidly determine concentration and enantiomeric excess. nih.govresearchgate.netnih.govSpeed and suitability for screening large numbers of samples.
Chiral NMR Spectroscopy Use of chiral probes to induce chemical shift differences between enantiomers. core.ac.ukDirect observation and quantification of enantiomers.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Pyrrolidin-2-yl)piperidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyrrolidine and piperidine derivatives. A common approach is the nucleophilic substitution of 2-chloropyridine with pyrrolidine under basic conditions (e.g., potassium carbonate in dimethylformamide), followed by acidification to form the hydrochloride salt . Key factors include:

  • Solvent choice : Polar aprotic solvents like DMF enhance reactivity.
  • Temperature : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.
  • Purification : Recrystallization or column chromatography is critical for isolating high-purity products (>99%) .

Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for characteristic signals:
  • Pyrrolidine protons: δ 2.8–3.2 ppm (N–CH₂–) and δ 1.6–1.9 ppm (pyrrolidine ring protons).
  • Piperidine protons: δ 3.4–3.6 ppm (N–CH–) .
  • FTIR : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C–N bend) confirm amine functionality .
  • Mass Spectrometry : A molecular ion peak at m/z 138.2 (C₉H₁₈N₂) validates the molecular formula .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

  • Methodological Answer :

  • Chiral Catalysis : Use enantioselective iridium catalysts for hydrogenation of pyridinium precursors, achieving >90% enantiomeric excess (e.g., (S)-2-(Trifluoromethyl)piperidine synthesis) .
  • Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak® IA) with hexane:isopropanol mobile phases to separate stereoisomers .
  • X-ray Crystallography : Confirm absolute configuration using SHELXL refinement (e.g., CCDC deposition codes) .

Q. What computational methods are suitable for predicting the reactivity and binding affinity of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) and frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How should researchers resolve contradictions in pharmacological data for this compound analogs?

  • Methodological Answer :

  • Data Triangulation : Cross-validate enzyme inhibition assays (e.g., IC₅₀) with in silico docking results to confirm mechanism .
  • Batch Reproducibility : Standardize synthetic protocols (e.g., solvent purity, catalyst loading) to minimize variability .
  • Meta-Analysis : Compare published datasets (e.g., PubChem BioAssay) to identify outliers or consensus trends .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

  • Methodological Answer :

  • Reagent Stoichiometry : Excess pyrrolidine (1.5 eq.) improves yields but risks side reactions (e.g., dimerization) .
  • Catalyst Deactivation : Trace moisture in solvents can reduce Lewis acid catalyst efficiency (e.g., AlCl₃) .
  • Workup Differences : Acidic workup (HCl vs. H₂SO₄) affects salt formation and final purity .

Experimental Design Recommendations

Q. What strategies optimize the scale-up of this compound synthesis without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Use continuous flow reactors to maintain temperature control and reduce batch variability .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .

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